molecular formula C12H17NO2 B13539699 4-Amino-4-(4-ethylphenyl)butanoic acid

4-Amino-4-(4-ethylphenyl)butanoic acid

Cat. No.: B13539699
M. Wt: 207.27 g/mol
InChI Key: XBLRRHHVNYPYTJ-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid and Butanoic Acid Chemistry

4-Amino-4-(4-ethylphenyl)butanoic acid is structurally classified as a gamma-amino acid (GABA) analogue. Its core is a four-carbon butanoic acid chain, with an amino group attached to the fourth carbon (the gamma position). This fundamental structure is shared with gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the mammalian central nervous system.

The defining feature of this compound is the presence of a 4-ethylphenyl group attached to the same gamma-carbon as the amino group. This aryl substitution significantly alters the molecule's properties compared to GABA, increasing its lipophilicity and steric bulk. The study of aryl-substituted GABA derivatives is an active area of research, as these modifications can profoundly influence pharmacological activity. For example, the addition of a phenyl ring to the GABA structure, as seen in Phenibut (β-phenyl-GABA), results in a compound with distinct neurological effects. nih.gov Similarly, Baclofen, which contains a 4-chlorophenyl group, is a clinically used muscle relaxant. nih.gov The ethylphenyl group in the subject compound represents another variation on this theme, placing it within the broader chemical family of aryl-substituted amino acids. mdpi.com

Significance as a Precursor and Research Intermediate

In academic and industrial research, compounds like this compound often serve as specialized building blocks for the synthesis of more complex molecules. The bifunctional nature of the molecule, containing both a carboxylic acid and an amino group, allows it to be incorporated into peptide chains or used in various chemical ligation strategies.

Patents related to similar 4-amino butanoic acid derivatives describe their utility as key intermediates in the preparation of peptide-based drugs. google.comgoogle.com Specifically, these structures are valuable for synthesizing analogues of statins, which are a class of lipid-lowering medications. google.com The aryl group at the 4-position is a critical component for creating these complex target molecules. This suggests that this compound holds potential value as a precursor for generating novel peptide or peptidomimetic libraries for drug discovery campaigns. nih.gov Its use as an intermediate allows for the systematic modification of a lead compound's structure to explore structure-activity relationships (SAR).

Overview of Current Research Landscape and Gaps

The current research landscape is characterized by broad investigations into aryl-substituted amino acids and butanoic acid derivatives rather than a specific focus on this compound. Studies have explored the pharmacological properties of various phenyl-substituted GABA derivatives, revealing a range of effects including sedation and changes in motor activity. nih.gov Research has also been conducted on the synthesis and biological evaluation of other complex butanoic acid derivatives for potential antiviral or anticancer applications. biointerfaceresearch.commdpi.com

However, a significant gap exists in the scientific literature regarding this compound itself. There is a lack of published studies detailing its specific synthesis, characterization, and biological activity. Its pharmacological profile, potential receptor binding affinities, and metabolic stability are currently undocumented in peer-reviewed academic journals. This absence of specific data highlights a clear opportunity for new research to characterize the compound and explore its potential utility.

Scope and Objectives of Focused Academic Inquiry

Given the existing knowledge gaps, a focused academic inquiry into this compound would be well-defined and valuable. The primary objectives of such research would include:

Development of Synthetic Routes: Establishing and optimizing efficient, scalable, and stereoselective methods for its synthesis. While general methods for creating similar compounds exist, a route tailored to this specific molecule is needed. mdpi.com

Physicochemical Characterization: Thoroughly characterizing the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. mdpi.com

Pharmacological Profiling: Conducting in vitro and in vivo studies to determine its biological activity. This would involve screening for activity at GABA receptors and other relevant central nervous system targets to understand if it functions as an agonist, antagonist, or modulator.

Exploration as a Synthetic Intermediate: Utilizing the compound in the synthesis of novel peptides or other complex molecules to assess its utility as a chemical building block in medicinal chemistry, similar to how related compounds are used to create statin analogues. google.comgoogle.com

Such a research program would fill the current void in the literature and provide a comprehensive understanding of this specific chemical entity, potentially uncovering novel pharmacological tools or therapeutic precursors.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-4-(4-ethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)

InChI Key

XBLRRHHVNYPYTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CCC(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemo Enantioselectivity

Established Synthetic Routes to 4-Amino-4-(4-ethylphenyl)butanoic Acid

Established methods for the synthesis of chiral γ-amino acids with aryl substituents, which can be applied to this compound, often rely on asymmetric synthesis and chiral catalysis to ensure high enantiomeric purity.

The asymmetric synthesis of γ-aryl-γ-amino acids frequently employs chiral catalysts to induce enantioselectivity. These catalysts can be broadly categorized into metal-based catalysts and organocatalysts. For instance, chiral Brønsted acids have been recognized as powerful tools in asymmetric synthesis. Additionally, chiral aldehyde catalysis provides effective stereoselective control in the asymmetric reactions of amino acid esters and their analogs by forming enolate intermediates whose facial bias is controlled by the catalyst's structure. nih.gov

Another prominent approach involves the use of chiral auxiliaries. For example, nickel(II) complexes of Schiff bases derived from glycine (B1666218) can be alkylated to produce α-amino acids with high enantioselectivity. This methodology is adaptable for the synthesis of various tailor-made amino acids.

Enzymatic catalysis also presents a viable route, offering high specificity and mild reaction conditions. For instance, engineered glutamate (B1630785) dehydrogenase has been used for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, demonstrating the potential of biocatalysis in producing chiral γ-amino acids. frontiersin.org

Achieving a high degree of stereochemical control is paramount in the synthesis of enantiomerically pure compounds. In the context of this compound, this involves the selective formation of one of two possible enantiomers. The choice of chiral catalyst or auxiliary is critical in determining the stereochemical outcome of the reaction.

For example, in organocatalytic Michael additions, which can be a key step in forming the carbon skeleton of γ-amino acids, chiral pyrrolidines have been shown to catalyze the reaction with high stereoselectivity. nih.gov The enantiomeric excess (ee), a measure of the enantiomeric purity, is a key metric for evaluating the success of these synthetic routes. High ee values, often exceeding 90%, are desirable.

The table below illustrates typical enantiomeric excesses achieved in the asymmetric synthesis of related chiral amino acids using different catalytic systems.

Catalyst TypeChiral Ligand/AuxiliaryTypical Enantiomeric Excess (ee)
OrganocatalystChiral Pyrrolidine Derivative96-99%
Metal CatalystChiral Phosphine Ligand>90%
BiocatalystEngineered Dehydrogenase>99%

This table presents representative data for the synthesis of chiral γ-amino acids and may not reflect the exact values for this compound.

The synthesis of this compound and its analogs typically involves a sequence of key reactions.

Condensation reactions are often used to form the initial carbon-nitrogen bond. For example, the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound can be a starting point. nih.gov

Alkylation is a crucial step for introducing the butanoic acid chain. In the context of using a chiral glycine equivalent, the alkylation of a Schiff base nickel(II) complex is a key transformation. mdpi.com Phase-transfer catalysis is another method employed for the alkylation of N-(diphenylmethylene)glycine esters to produce α-amino acid derivatives with high enantiomeric excess.

Hydrogenation is often employed for the reduction of double bonds or other functional groups under controlled conditions. For instance, the hydrogenation of enamines, catalyzed by chiral rhodium or ruthenium complexes with bisphosphine ligands, can produce chiral amines with high enantioselectivity. hilarispublisher.com

A representative set of reaction conditions for a key synthetic step is detailed in the table below.

Reaction StepReagents and ConditionsPurpose
Asymmetric AlkylationGlycine Schiff base Ni(II) complex, alkyl halide, strong base (e.g., KOH) in an organic solvent (e.g., DMF)Introduction of the side chain with stereochemical control
HydrolysisAcidic workup (e.g., HCl)Removal of the chiral auxiliary and protecting groups to yield the final amino acid

This table provides a generalized example of reaction conditions in the synthesis of chiral amino acids.

Novel and Emerging Synthetic Strategies

The field of organic synthesis is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability.

A significant advancement in the synthesis of aryl-substituted GABA analogs is the use of palladium-catalyzed C(sp³)-H arylation. nih.govresearchgate.net This method allows for the direct formation of a carbon-carbon bond between an unactivated C(sp³)-H bond and an aryl group. nih.govresearchgate.net This strategy has been successfully applied to the enantioselective synthesis of GABA B1 inhibitor drug scaffolds. nih.govresearchgate.net A chiral ligand, such as an acetyl-protected amino quinoline (B57606) (APAQ), can be used to induce enantioselectivity in the C-H activation step. nih.govresearchgate.net This approach offers a more direct and atom-economical route to compounds like this compound compared to traditional multi-step syntheses. nih.govresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer a highly efficient approach to complex molecules. baranlab.orgorganic-chemistry.org MCRs are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.gov For the synthesis of 4-aryl-4-aminobutanoic acid derivatives, an MCR approach could potentially involve the condensation of an aromatic aldehyde (like 4-ethylbenzaldehyde), a nitrogen source, and a three-carbon building block in a single pot.

Cascade processes, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without the need to isolate intermediates. These processes are highly efficient and can significantly shorten synthetic sequences.

Sustainable and Green Chemistry Principles in Synthesis

The application of sustainable and green chemistry principles is paramount in the modern synthetic methodologies for complex molecules like this compound. The goal is to develop processes that are not only efficient in terms of yield and selectivity but also environmentally benign and economically viable. pharmafeatures.comjocpr.com This involves a holistic approach to chemical synthesis, from the choice of starting materials to the final purification steps. acs.orgnih.gov

A primary focus of green chemistry is the reduction or elimination of hazardous substances. pharmafeatures.com In the context of synthesizing this compound, this translates to avoiding toxic reagents and solvents. For instance, traditional synthetic routes might employ hazardous solvents like dichloromethane (B109758) or toluene. pharmafeatures.com Green alternatives that are actively explored include the use of water, supercritical fluids, or biodegradable solvents derived from renewable resources. jocpr.commdpi.com

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another core principle of green chemistry. acs.org Synthetic strategies for this compound are therefore designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are an excellent example of maximizing atom economy and are being investigated for the synthesis of GABA analogues. pharmafeatures.comacs.org

Catalysis plays a crucial role in the development of sustainable synthetic methods. The use of catalysts, particularly those that are highly selective and can operate under mild conditions, is preferred over stoichiometric reagents. jocpr.com For the synthesis of chiral molecules like this compound, the development of enantioselective catalysts is of great importance. These can be metal-based catalysts or, increasingly, organocatalysts, which are often less toxic and more stable. bohrium.comnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a significant advancement in green chemistry. jocpr.commdpi.com Enzymes can exhibit high chemo-, regio-, and enantioselectivity under mild reaction conditions, often in aqueous media. researchgate.net For the synthesis of chiral amines and amino acids, enzymes such as transaminases and dehydrogenases are being engineered to accept a broader range of substrates, which could be applicable to the synthesis of this compound. researchgate.netnih.gov The use of biocatalysis can lead to shorter synthetic routes, reduced waste, and higher purity products.

Energy efficiency is another key consideration in green synthetic design. jocpr.com The use of reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Process intensification techniques, such as continuous flow chemistry, can also contribute to more energy-efficient and safer processes compared to traditional batch manufacturing. jocpr.com

The following table provides a summary of green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Waste Prevention Designing synthetic routes with fewer steps and higher yields to minimize by-product formation.
Atom Economy Utilizing addition reactions, such as Michael additions, that incorporate all reactant atoms into the final product. bohrium.com
Less Hazardous Chemical Syntheses Replacing toxic reagents and solvents with safer alternatives. pharmafeatures.com
Designing Safer Chemicals The final product itself is designed for a specific biological activity, but the synthesis should avoid the generation of toxic intermediates.
Safer Solvents and Auxiliaries Employing water, ethanol, or other green solvents in reaction and purification steps. mdpi.com
Design for Energy Efficiency Developing catalytic processes that operate at ambient temperature and pressure. jocpr.com
Use of Renewable Feedstocks Exploring starting materials derived from biomass for the synthesis of key intermediates. jocpr.com
Reduce Derivatives Avoiding the use of protecting groups to shorten the synthetic route and reduce waste.
Catalysis Employing highly selective organocatalysts or biocatalysts to improve efficiency and reduce the need for stoichiometric reagents. nih.govresearchgate.net
Design for Degradation While the focus is on the synthesis, considering the environmental fate of any by-products is part of a holistic green approach.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reaction conditions and prevent runaway reactions or the formation of undesired by-products.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases.

The following interactive table presents hypothetical data for different synthetic routes to a generic 4-amino-4-arylbutanoic acid, illustrating the impact of applying green chemistry principles.

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a greener pharmaceutical industry. pharmafeatures.comjocpr.com

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of 4-Amino-4-(4-ethylphenyl)butanoic Acid

The strategic modification of the amine, carboxylic acid, and aromatic ring functional groups is fundamental to exploring the chemical space around the parent molecule.

The primary amine group is a key site for nucleophilic reactions, most notably acylation. byjus.com This reaction involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). britannica.com

Acylation: Primary amines, such as the one present in this compound, readily react with acid chlorides, anhydrides, and esters in nucleophilic substitution reactions to form amides. byjus.comlibretexts.org These reactions are typically rapid and proceed with high yields at room temperature. libretexts.org To drive the reaction to completion, a base like pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. byjus.comlibretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Oxidation: The oxidation of the primary amine can lead to various products depending on the oxidizing agent used. Milder reagents can convert primary amines of the type RCH₂NH₂ into nitriles (R-C≡N). britannica.com More vigorous oxidation using reagents like hydrogen peroxide or peroxy acids can initially add an oxygen atom to the nitrogen, which may be followed by further oxidation to yield nitroso (R-NO) or nitro (R-NO₂) compounds. britannica.com

Table 1: Key Reactions of the Amine Group

Reaction Type Reagent Examples Product Type
Acylation Acid Chlorides (RCOCl), Acid Anhydrides ((RCO)₂O) Amide
Oxidation (Mild) Sodium hypochlorite (B82951) (NaOCl), Manganese dioxide (MnO₂) Nitrile, Imine
Oxidation (Strong) Hydrogen Peroxide (H₂O₂), Peroxy Acids Nitroso, Nitro

The carboxylic acid moiety offers another prime location for derivatization, particularly through esterification and amidation reactions.

Esterification: This process typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The resulting esters are valuable as intermediates in the synthesis of peptides. google.com For instance, a protected form of a 4-amino-4-phenylbutanoic acid derivative can be used as a starting point where an amino acid is condensed onto the ester. google.com

Amidation: Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures. researchgate.net More commonly, the carboxylic acid is first "activated" to facilitate amide bond formation. This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive species, such as an acid chloride. google.comresearchgate.net These methods are central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amine of another. google.com The reaction of an amine with a cyclic anhydride (B1165640), such as glutaric anhydride, is another effective route to form an amide-linked carboxylic acid. mdpi.com

Table 2: Functionalization of the Carboxylic Acid Group

Reaction Type Reagent Examples Product Type
Esterification Alcohol (R'OH) with acid catalyst Ester
Amidation (Direct) Amine (R'NH₂) with heat or catalyst (e.g., TiF₄) Amide
Amidation (Coupling) Amine (R'NH₂) with coupling agents (e.g., DCC, EDC) Amide

The 4-ethylphenyl group is susceptible to electrophilic aromatic substitution. The ethyl group is an activating, ortho-, para- directing group. Since the para position is already occupied by the butanoic acid chain, incoming electrophiles will primarily be directed to the ortho positions (positions 2 and 6 on the phenyl ring). Potential reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). britannica.com

Table 3: Potential Electrophilic Aromatic Substitutions

Reaction Type Reagents Major Product Position(s)
Nitration HNO₃, H₂SO₄ ortho to the ethyl group
Halogenation Br₂, FeBr₃ ortho to the ethyl group
Sulfonation SO₃, H₂SO₄ ortho to the ethyl group

Synthesis of Structurally Modified Analogs and Derivatives

The synthesis of analogs involves altering the core structure of this compound at either the phenyl ring or the butanoic acid backbone to investigate structure-activity relationships.

A common strategy in medicinal chemistry is to substitute or replace the phenyl ring to modulate the compound's properties. Based on related structures, the 4-ethylphenyl group can be replaced with various other substituted aromatic or heterocyclic systems. Examples from analogous compounds include:

Halogenated Phenyl Rings: Introduction of halogens such as chlorine or fluorine, as seen in analogs like (R)-4-amino-3-(4-chlorophenyl)butanoic acid and 3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. researchgate.netresearchgate.net

Nitrile-Substituted Phenyl Rings: The synthesis of compounds like 3-amino-3-(4-cyanophenyl)propanoic acid demonstrates the incorporation of a cyano group. researchgate.net

Heterocyclic Rings: Replacement of the phenyl ring with a heterocycle, such as in 4-Amino-4-[4-(thian-4-yl)phenyl]butanoic acid, where a thiane (B73995) ring is attached to the phenyl group. nih.gov

Table 4: Examples of Phenyl Moiety Modifications in Analogs

Modification Type Example Substituent/Ring
Halogenation 4-chlorophenyl, 2,4,5-trifluorophenyl
Nitrile Substitution 4-cyanophenyl
Heterocyclic Addition 4-(thian-4-yl)phenyl

Modifying the four-carbon chain offers another avenue for creating structural diversity. This can involve changing the chain length, introducing rigidity, or adding new functional groups.

Introducing Rigidity: The flexibility of the butanoic acid backbone can be constrained by incorporating cyclic structures. For example, cyclopropyl (B3062369) rings have been introduced into the backbone of 2-amino-4-phosphonobutanoic acid to create constrained analogs. nih.gov

Adding Functional Groups: Hydroxyl groups can be introduced onto the carbon backbone, as demonstrated in the synthesis of (3S, 4S)-3-hydroxy-N-BOC-4-amino-4-phenylbutanoate. google.com

Chain Scaffolding: The backbone can be part of a larger, more complex scaffold, such as in N-(4-oxo-butanoic acid)-L-amino acid-ester derivatives, which serve as intermediates for various drugs. google.com

Table 5: Strategies for Modifying the Butanoic Acid Backbone

Modification Strategy Description
Cyclization Incorporation of rings (e.g., cyclopropane) to reduce conformational flexibility. nih.gov
Functionalization Addition of new functional groups, such as hydroxyl (-OH) or oxo (=O) groups. google.comgoogle.com
Chain Homologation/Truncation Lengthening or shortening the carbon chain.

Preparation of Hybrid Molecules for Research Probes

The functionalization of this compound allows for its incorporation into larger molecular constructs, creating hybrid molecules that can serve as valuable research probes. The inherent chemical reactivity of its primary amine and carboxylic acid groups provides strategic points for derivatization. These modifications are designed to introduce reporter groups, such as fluorophores or affinity tags, or photoactivatable moieties for covalent cross-linking to biological targets. The design of such probes is critical for elucidating molecular interactions and mechanisms of action in complex biological systems.

The amino group of this compound is a primary site for conjugation. Standard methodologies involving the formation of stable amide bonds are commonly employed. For instance, the amine can be acylated using activated esters, such as N-hydroxysuccinimide (NHS) esters, of molecules that confer the desired functionality to the resulting probe. This approach is widely used for attaching fluorescent dyes, biotin (B1667282) for affinity purification, or photoreactive groups for photoaffinity labeling studies.

Similarly, the carboxylic acid moiety offers another handle for derivatization. Activation of the carboxyl group, for example, through the formation of an active ester or by using carbodiimide (B86325) coupling agents, facilitates its reaction with primary amines on other molecules. This strategy can be used to link the butanoic acid derivative to peptides, proteins, or other reporter molecules. The choice of derivatization strategy depends on the specific application of the research probe and the chemical nature of the reporter group to be introduced.

Table 1: Potential Derivatization Strategies for Probe Synthesis

Functional GroupReagent/MethodResulting LinkageApplication
Primary AmineNHS-ester of a fluorophoreAmideFluorescent Probes
Primary AmineNHS-ester of biotinAmideAffinity Probes
Primary AmineBenzophenone-4-carboxylic acid (with coupling agent)AmidePhotoaffinity Labeling
Carboxylic AcidCarbodiimide (e.g., EDC) and an amine-containing reporterAmideGeneral Conjugation

Detailed research findings on the specific preparation of hybrid molecules using this compound are not extensively available in the public domain. However, the principles of bioconjugation chemistry provide a strong framework for how such probes would be synthesized. For example, to create a fluorescent probe, one could react this compound with the NHS ester of a dye like fluorescein (B123965) or rhodamine. The reaction would typically be carried out in an appropriate organic solvent or aqueous buffer at a controlled pH to ensure the specific acylation of the amino group.

For the generation of a photoaffinity probe, a photoreactive group like a benzophenone (B1666685) or a diazirine could be attached. For instance, coupling of benzophenone-4-carboxylic acid to the amino group of this compound using a carbodiimide coupling agent would yield a benzophenone-containing derivative. Upon photoactivation with UV light, this probe could form a covalent bond with interacting biomolecules, allowing for their identification.

The synthesis of a biotinylated probe for affinity-based studies would follow a similar amidation strategy, using an activated ester of biotin. The resulting biotin-tagged molecule could then be used to capture and isolate binding partners from complex biological mixtures using streptavidin-coated beads.

While specific examples are not detailed in available literature, the established reactivity of the functional groups on this compound makes it a versatile scaffold for the rational design and synthesis of a variety of research probes. The successful preparation of such hybrid molecules would rely on standard organic synthesis and bioconjugation techniques.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G or 6-311G are frequently employed to perform geometry optimizations and predict molecular properties with reasonable accuracy. researchgate.netbsu.by

Molecular Geometry and Electronic Structure Analysis

The molecular geometry of 4-Amino-4-(4-ethylphenyl)butanoic acid can be theoretically determined by performing geometry optimization calculations. bsu.by This process identifies the lowest energy arrangement of atoms, providing key structural parameters. For analogous butanoic acid derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. researchgate.net The optimized structure reveals the spatial orientation of the amino group, the carboxylic acid moiety, and the 4-ethylphenyl ring relative to the flexible butanoic acid backbone.

The electronic structure analysis involves examining the distribution of electron density across the molecule. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing carboxylic acid group (-COOH), along with the aromatic 4-ethylphenyl substituent, creates a specific electronic environment that dictates the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Structural Parameters from DFT Calculations for a Representative Phenyl-Substituted Butanoic Acid Backbone. Note: These are typical values for similar structures and require specific calculation for the title compound.
ParameterBond/AnglePredicted Value
Bond Lengths (Å)C=O (carbonyl)~1.21
C-O (hydroxyl)~1.35
C-N (amino)~1.46
C-C (aromatic)~1.39
Bond Angles (°)O=C-O (carboxyl)~124°
C-C-N (backbone)~110°
C-C-C (aromatic)~120°

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. edu.krd

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. edu.krd These parameters provide a quantitative measure of the molecule's reactivity and stability. For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich phenyl ring, while the LUMO would likely be centered on the carboxylic acid group.

Table 2: Global Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies.
DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical stability and reactivity.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron configuration.
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Describes the ability of a species to accept electrons.

Spectroscopic Property Prediction and Validation

Computational methods can reliably predict various spectroscopic properties. DFT calculations are widely used to compute vibrational frequencies (FT-IR and FT-Raman) and electronic transitions (UV-Vis). nih.govnih.gov The calculated vibrational wavenumbers are often systematically overestimated compared to experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net This computational analysis allows for the assignment of specific vibrational modes to the observed spectral bands. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π* transitions. nih.gov Comparing these predicted spectra with experimentally recorded data serves as a validation of the computational model and the optimized molecular structure.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules.

Ligand-Target Interaction Studies (e.g., enzyme active sites, receptor binding domains)

As an analog of GABA, this compound is of interest for its potential interactions with GABA-related protein targets, such as GABA receptors (GABA-A, GABA-B) and the enzyme GABA aminotransferase (GABA-AT). nih.govmdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a target protein. nih.govnih.gov

Docking simulations can elucidate the specific interactions that stabilize the ligand-protein complex. For this compound, the protonated amino group and the deprotonated carboxylate group (at physiological pH) are expected to form key ionic and hydrogen bond interactions with charged and polar amino acid residues in the binding site, similar to GABA itself. mdpi.com The 4-ethylphenyl group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues, potentially conferring selectivity and enhanced binding affinity compared to the endogenous ligand. researchgate.net

Table 3: Potential Molecular Interactions of this compound in a GABA Receptor Binding Site.
Functional Group of LigandPotential Interacting Residue TypeType of Interaction
Amino Group (NH₃⁺)Aspartic Acid, Glutamic AcidIonic Bond, Hydrogen Bond
Carboxylate Group (COO⁻)Arginine, Lysine, SerineIonic Bond, Hydrogen Bond
Ethylphenyl GroupLeucine, Isoleucine, Phenylalanine, TryptophanHydrophobic, van der Waals, π-π Stacking

Conformational Analysis and Energetic Profiles

The butanoic acid backbone of the molecule possesses significant conformational flexibility due to rotation around its single bonds. Conformational analysis aims to identify the stable, low-energy conformations (conformers) and to map the potential energy surface associated with these rotational changes. nih.gov Studies on GABA have shown that it can adopt both folded and extended conformations, with the relative stability depending on the surrounding environment (e.g., solvent). researchgate.net

For this compound, the presence of the bulky 4-ethylphenyl substituent at the C4 position will introduce steric constraints that significantly influence the preferred conformations compared to GABA. Computational methods can be used to perform a systematic search of the conformational space, calculating the relative energies of different conformers. This analysis helps to determine the three-dimensional shapes the molecule is most likely to adopt, which is critical for understanding its ability to fit into a specific receptor binding pocket. The energetic profile reveals the energy barriers between different stable conformations, providing insight into the molecule's dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Research

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in drug discovery and development for predicting the activity of novel molecules, optimizing lead compounds, and understanding the mechanism of action at a molecular level. tandfonline.com For derivatives of γ-aminobutyric acid (GABA), such as this compound, QSAR studies can elucidate the key structural features that govern their interaction with biological targets.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the principles can be derived from studies on analogous compounds. Research on various GABA analogs has identified several critical molecular descriptors that influence their biological activity. These descriptors generally fall into categories such as steric, electronic, and hydrophobic properties.

Detailed research findings from studies on related GABA analogs indicate that the following structural aspects are often crucial in determining their activity:

Conformational Rigidity: The spatial arrangement of the amino and carboxylic acid groups is paramount for receptor binding. Studies on conformationally restricted analogs, such as those incorporating cyclopentane (B165970) ring systems, have shown that constraining the molecule into a specific three-dimensional shape can significantly enhance potency and selectivity for different GABA receptor subtypes or uptake transporters. nih.gov

Nature of the Substituent: In the case of phenyl-substituted alkanoic acids, the nature and position of substituents on the aromatic ring play a significant role. For instance, in a series of aminopyridazine derivatives of GABA, the presence of an aromatic π system with electron-donating substituents on the pyridazine (B1198779) ring was found to confer the highest potency. nih.gov This suggests that electronic and hydrophobic properties of the substituent, in this case, the 4-ethyl group on the phenyl ring of this compound, are likely to be important modulators of its activity.

Chirality: The stereochemistry of the molecule can be a decisive factor in its biological activity. For many GABA analogs, one enantiomer is often significantly more active than the other, highlighting the importance of a specific stereochemical orientation for optimal interaction with the target protein. nih.gov

A hypothetical QSAR model for a series of 4-amino-4-phenylbutanoic acid analogs might be represented by an equation that correlates biological activity (e.g., receptor binding affinity expressed as pIC50) with various calculated molecular descriptors. An example of such a conceptual relationship is illustrated in the table below, which outlines how different physicochemical properties and structural features could influence the biological activity of these compounds.

Structural Modification/DescriptorHypothetical Influence on ActivityRationale
Increased Lipophilicity (e.g., larger alkyl substituents on the phenyl ring)Potentially increases up to an optimal point, then decreases.Enhanced membrane permeability and hydrophobic interactions with the target protein can increase activity, but excessive lipophilicity may lead to poor aqueous solubility or non-specific binding.
Introduction of Electron-Withdrawing Groups on the Phenyl RingMay decrease activity.Based on findings for some GABA analogs where electron-donating groups are favorable, suggesting that the electronic nature of the aromatic ring is a key determinant of interaction. nih.gov
Conformational Restriction of the Butanoic Acid ChainCould increase or decrease activity, but likely increases selectivity.A rigid conformation may lock the molecule into a bioactive shape for a specific receptor subtype, enhancing potency and selectivity, while being unfavorable for others. nih.gov
Stereochemistry at the Chiral Center (C4)One enantiomer is expected to be significantly more potent.Biological targets are chiral, leading to stereospecific interactions. The (R) or (S) configuration will determine the precise 3D orientation of the key functional groups. nih.gov

It is important to note that these are generalized principles derived from broader classes of GABAergic compounds. The precise quantitative relationships for this compound and its close analogs would require the synthesis of a series of related compounds and their biological evaluation to generate the necessary data for a robust QSAR model. Such a model would then allow for the fine-tuning of the structure to optimize its desired biological effects.

Biological Activities in in Vitro and Mechanistic Research

Exploratory Biological Potential in Non-Clinical Research Models

There is a lack of published non-clinical research exploring the broader biological potential of 4-Amino-4-(4-ethylphenyl)butanoic acid. Studies in cellular or animal models to determine its therapeutic or biological activities have not been reported.

Assessment of Antioxidant Activity in In Vitro Systems

Currently, there is a lack of specific research data on the in vitro antioxidant activity of this compound in publicly available scientific literature. While studies have been conducted on the antioxidant properties of various amino acids and butanoic acid derivatives, direct assessment of this particular compound has not been reported.

General research into amino acids has shown that some, like cysteine, exhibit antioxidant effects in assays such as the DPPH and FRAP tests. researchgate.net Other studies on different butanoic acid derivatives have also demonstrated antioxidant potential through various in vitro models. nih.govktu.edu However, these findings are not directly applicable to this compound, and dedicated studies would be required to determine its specific antioxidant capabilities.

Investigation of Antimicrobial Properties in Research Models

There is no specific information available in the scientific literature regarding the antimicrobial properties of this compound. The amino acid scaffold is a common feature in many known antibacterial, antifungal, and antiprotozoal agents, as these molecules can act as structural analogs of intermediates in microbial biosynthetic pathways. nih.govresearchgate.net For instance, derivatives of β-amino acids have been synthesized and shown to exhibit antimicrobial activity against various pathogens. mdpi.com

Despite the structural relation of this compound to this class of compounds, its specific efficacy against microbial strains has not been investigated or reported. Therefore, any potential antimicrobial activity remains unconfirmed pending further research.

Structure-Activity Relationships in Research Contexts

Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific research. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Enantioseparation and Purity Assessment

Chromatography is a cornerstone for separating the components of a mixture, making it indispensable for both the purification and the analytical assessment of synthesized chemical entities. For a chiral compound like 4-Amino-4-(4-ethylphenyl)butanoic acid, techniques that can distinguish between enantiomers are particularly crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioseparation and purity determination of non-volatile amino acids. phenomenex.com The direct analysis of enantiomers is often achievable using specialized chiral stationary phases (CSPs) that create a stereospecific environment, allowing for differential interaction with the R- and S-enantiomers. sigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for the separation of underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These phases possess ionic groups compatible with aqueous and organic mobile phases, making them suitable for polar and ionic analytes. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ between the two enantiomers, leading to different retention times.

Purity assessment is conducted concurrently by monitoring the chromatogram for any peaks other than the main compound peaks. The area under each peak corresponds to the relative concentration of that substance, allowing for precise quantification of impurities.

ParameterTypical ConditionPurpose
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak) or Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC T)Provides stereospecific interactions for enantioseparation.
Mobile PhaseA mixture of an organic modifier (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., Formic acid, Acetic acid in water)Elutes the compound from the column; composition is optimized for resolution and retention time. sigmaaldrich.com
Flow Rate0.5 - 1.5 mL/minControls the speed of the mobile phase, affecting analysis time and separation efficiency.
DetectionUV Absorbance (e.g., at 220 nm or 254 nm)Detects the compound as it elutes, based on the absorbance of the ethylphenyl chromophore.
Column Temperature25 - 40 °CAffects viscosity and interaction kinetics, can be optimized to improve peak shape and resolution.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Since amino acids like this compound are non-volatile, a derivatization step is mandatory prior to GC analysis. nih.gov This process converts the polar amino and carboxylic acid functional groups into less polar, more volatile esters and amides. Common derivatization agents include perfluorinated anhydrides and alcohols, which form N(O,S)-perfluoroacyl perfluoroalkyl esters. nih.govresearchgate.net

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase. Chirasil-Val, a phase based on the L-valine amino acid, is a widely used CSP for this purpose. chromatographyonline.comnih.gov Alternatively, cyclodextrin-based CSPs are also highly effective. chromatographyonline.com The detector, often a mass spectrometer (GC-MS), not only quantifies the separated enantiomers but also provides mass information that confirms their identity. nih.gov

ParameterTypical ConditionPurpose
Derivatization ReagentTrifluoroacetic anhydride (B1165640) (TFAA) with an alcohol (e.g., 2,2,3,3,4,4,4-heptafluoro-1-butanol)Increases volatility by converting polar -NH2 and -COOH groups into nonpolar esters and amides. nih.gov
Chiral Stationary Phase (CSP)Chirasil-L-Val or Cyclodextrin-based phases (e.g., Rt-gamma-DEXsa)Enables the separation of the derivatized enantiomers. nih.govnih.gov
Carrier GasHelium or HydrogenTransports the volatilized sample through the column.
Temperature ProgramGradient from ~100 °C to ~200 °COptimizes the separation of compounds with different boiling points.
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides quantitative data, while MS provides both quantitative and structural (mass) information. nih.gov

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing fundamental information about their structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. A standard dataset for structural confirmation includes one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY, HSQC, and HMBC to establish through-bond connectivity. hyphadiscovery.com

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the ethylphenyl group, the methylene (B1212753) and methine protons of the butanoic acid chain, and the protons of the ethyl group. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, including the characteristic signal for the carboxylic acid carbonyl carbon.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)~10-12 (broad singlet)~175-180The acidic proton signal is often broad and may exchange with solvent.
Aromatic C-H (phenyl ring)~7.1-7.4 (multiplets)~125-145Two distinct signals expected for the AA'BB' system of the 1,4-disubstituted ring.
Methine C-H (α-carbon)~4.0-4.5 (triplet or multiplet)~50-60Adjacent to the amino group and the phenyl ring.
Methylene C-H (β and γ to COOH)~1.8-2.5 (multiplets)~25-40Signals for the two non-equivalent methylene groups of the butanoic chain.
Ethyl Group (-CH2CH3)~2.6 (quartet, CH2), ~1.2 (triplet, CH3)~28 (CH2), ~15 (CH3)Characteristic pattern for an ethyl group attached to an aromatic ring.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can help in elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by providing a highly accurate mass measurement.

In the context of this compound, techniques like Electrospray Ionization (ESI) would be used to generate ions of the molecule, typically the protonated molecule [M+H]⁺. The measured m/z would then be compared to the calculated exact mass to confirm the compound's identity.

Furthermore, when coupled with a chromatographic technique (LC-MS or GC-MS), MS is a powerful tool for impurity profiling. nih.gov It can detect and help identify by-products, starting materials, and degradation products, even at very low levels. lcms.cz

Analysis TypeTechniqueInformation Obtained
Molecular Weight ConfirmationHigh-Resolution Mass Spectrometry (HRMS) with ESIProvides the exact mass of the molecule, allowing for the confirmation of its elemental composition (C12H17NO2).
Structural ConfirmationTandem MS (MS/MS)Fragmentation of the parent ion provides data on the molecule's substructures, confirming connectivity.
Impurity ProfilingLC-MS or GC-MSSeparates impurities from the main compound and provides their mass data for identification (e.g., unreacted starting materials, by-products from side reactions).

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov It is an excellent tool for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands for the carboxylic acid, amine, and aromatic ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid (O-H)Stretching~2500-3300Very broad band, often overlapping with C-H stretches. libretexts.org
Carboxylic Acid (C=O)Stretching~1700-1725Strong, sharp peak. docbrown.info
Amine (N-H)Stretching~3300-3500Medium intensity, may be one or two peaks for a primary amine.
Aromatic (C=C)Stretching~1450-1600Multiple sharp bands of variable intensity.
Alkyl (C-H)Stretching~2850-3000Medium to strong, sharp peaks.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. For this compound, the primary chromophore is the 4-ethylphenyl group. The benzene (B151609) ring exhibits characteristic π→π* transitions, which would be visible in the UV spectrum. researchgate.net

ChromophoreElectronic TransitionExpected Absorption Maximum (λ_max)Solvent
4-Ethylphenyl Ringπ→π*~210 nm and ~260 nmMethanol or Acetonitrile

Future Research Directions and Translational Perspectives Non Clinical

Development of Next-Generation Analogues as Chemical Biology Probes

The development of next-generation analogues of 4-Amino-4-(4-ethylphenyl)butanoic acid is a crucial step in elucidating its biological targets and mechanism of action. By systematically modifying its structure, researchers can create a library of related compounds with varied properties. These analogues can be designed to incorporate reporter tags, such as fluorescent moieties or biotin (B1667282), to facilitate their use as chemical biology probes for target identification and validation studies.

Key structural modifications could include:

Alterations to the ethylphenyl group: Introducing different substituents on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric profile, potentially influencing its binding affinity and selectivity for biological targets.

Modification of the butanoic acid backbone: Varying the length of the carbon chain or introducing conformational constraints could provide insights into the optimal geometry for target interaction.

Derivatization of the amino and carboxylic acid groups: These functional groups are prime locations for the attachment of chemical handles for pull-down assays or imaging studies.

An illustrative example of a potential analogue library is presented in Table 1.

Table 1: Exemplar Library of this compound Analogues for Chemical Biology

Analogue IDModification on Phenyl RingBackbone ModificationReporter Tag
A-0014-TrifluoromethylNoneFluorescein (B123965)
A-0024-MethoxyCyclopropyl (B3062369) constraintBiotin
A-0033,4-DichloroPentanoic acidNone
A-004NoneEsterification of COOHAzide for click chemistry

Integration with Systems Biology for Comprehensive Mechanistic Understanding

A systems biology approach, combining high-throughput screening of analogue libraries with 'omic' technologies (genomics, transcriptomics, proteomics, and metabolomics), would offer a comprehensive understanding of the cellular pathways modulated by this compound. By treating cell lines or model organisms with the parent compound and its analogues, researchers can map the resulting changes in the cellular landscape.

This integrative approach could reveal:

Direct protein targets: Identified through techniques like chemical proteomics.

Downstream signaling pathways: Uncovered by observing changes in gene and protein expression profiles.

Metabolic reprogramming: Assessed by analyzing shifts in metabolite levels.

The data generated from these studies would be invaluable for constructing a detailed mechanistic model of the compound's biological activity. A hypothetical systems biology workflow is outlined in Table 2.

Table 2: Hypothetical Systems Biology Workflow for this compound

StepTechniqueExpected Output
1. Analogue Library ScreeningHigh-content imagingPhenotypic changes in cellular morphology
2. Target IdentificationAffinity purification-mass spectrometryList of potential protein binding partners
3. Pathway AnalysisRNA-sequencing and proteomicsIdentification of modulated signaling and metabolic pathways
4. Mechanistic ValidationCRISPR-Cas9 gene editingConfirmation of target engagement and functional role

Exploration of Biosynthetic Pathways in Relevant Organisms

While likely produced synthetically for research purposes, exploring the potential for biosynthetic production of this compound and its analogues in microbial systems presents an exciting avenue for sustainable and scalable production. This would involve the discovery or engineering of enzymes capable of catalyzing the key bond-forming reactions.

Research in this area could focus on:

Genome mining: Searching microbial genomes for putative enzymes, such as aminotransferases or ammonia (B1221849) lyases, that could act on precursors to the target molecule.

Enzyme engineering: Using techniques like directed evolution to alter the substrate specificity and catalytic efficiency of known enzymes to produce the desired compound.

Metabolic engineering: Assembling novel biosynthetic pathways in a chassis organism, such as E. coli or Saccharomyces cerevisiae, for the de novo production of this compound from simple carbon sources.

Innovations in Synthetic Accessibility and Scalability for Research Material Production

The advancement of research on this compound is contingent on the availability of efficient and scalable synthetic routes. Future research in synthetic chemistry should aim to develop novel methodologies that are not only high-yielding but also cost-effective and environmentally friendly.

Potential areas for innovation include:

Asymmetric synthesis: Developing stereoselective methods to produce enantiomerically pure forms of the compound, which is critical as different stereoisomers often exhibit distinct biological activities.

Catalytic methods: Employing transition metal catalysis or organocatalysis to streamline the synthesis and reduce the number of steps.

Flow chemistry: Implementing continuous flow processes for safer, more efficient, and scalable production of the compound and its key intermediates.

Application in Novel Material Science or Bio-conjugation Research

The unique chemical structure of this compound, featuring both a primary amine and a carboxylic acid, makes it an attractive building block for applications in material science and bio-conjugation.

Future research could explore its use in:

Polymer synthesis: As a monomer for the creation of novel polyamides or other polymers with potentially interesting physical and chemical properties.

Surface modification: For functionalizing surfaces of biomaterials or nanoparticles to enhance biocompatibility or for targeted delivery applications.

Bioconjugation: As a linker molecule to attach probes, drugs, or other molecules of interest to proteins or other biomacromolecules. The bifunctional nature of the compound allows for controlled, directional conjugation.

Q & A

Q. What are the recommended synthetic routes for 4-amino-4-(4-ethylphenyl)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves the condensation of 4-ethylphenyl precursors with appropriate amino acid derivatives. For example, a multi-step synthesis starting from 4-ethylbenzaldehyde can be performed:

Aldol condensation with nitroethane under basic conditions to form β-nitro styrene derivatives.

Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂).

Carboxylation via hydrolysis or oxidation to introduce the butanoic acid moiety.

Key Optimization Parameters:

  • Temperature Control: Maintain ≤80°C during nitro reduction to avoid side reactions.
  • Catalyst Selection: Use Pd/BaSO₄ for selective hydrogenation to preserve the aromatic ring .
  • Purification: Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

Q. Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
14-Ethylbenzaldehyde, nitroethane, KOH/EtOH, 60°C7890%
2H₂ (1 atm), Pd/C, EtOAc, RT8592%
36M HCl, reflux, 4h6595%

Q. How can structural characterization of this compound be performed to confirm identity and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic signals: δ 1.2 ppm (triplet, CH₂CH₃), δ 3.5 ppm (multiplet, NH₂), δ 7.2–7.4 ppm (aromatic protons).
    • ¹³C NMR: Peaks at δ 175 ppm (COOH), δ 130–140 ppm (aromatic carbons), δ 35 ppm (CH₂CH₃) .
  • Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 236.2 (calculated for C₁₂H₁₇NO₂).
  • Melting Point: Reported range 165–170°C; deviations >5°C indicate impurities .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced neuroprotective activity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with NMDA receptors or γ-aminobutyric acid (GABA) transporters.
    • Target: GluN2B subunit of NMDA receptor (PDB ID: 3QEL).
    • Key Interactions: The 4-ethylphenyl group shows hydrophobic binding in the receptor’s allosteric pocket, while the amino acid moiety forms hydrogen bonds .
  • QSAR Studies: Correlate substituent effects (e.g., halogenation at the phenyl ring) with activity using Hammett constants (σ) and steric parameters.

Q. Table 2: Neuroprotective Activity of Derivatives

DerivativeIC₅₀ (μM, NMDA inhibition)LogP
Parent Compound12.3 ± 1.22.1
4-Fluoro analog8.9 ± 0.82.3
4-Chloro analog6.5 ± 0.62.7

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Source of Contradictions: Variability in assay conditions (e.g., cell line, buffer pH) or enantiomeric purity.
  • Resolution Steps:
    • Chiral HPLC: Confirm enantiomeric excess (>99% for R-isomer) using a Chiralpak AD-H column (hexane:isopropanol = 90:10).
    • Standardized Assays: Replicate studies in SH-SY5Y neuroblastoma cells with glutamate-induced toxicity models .
    • Meta-Analysis: Compare data from PubChem (neuroprotection) vs. in-house assays (apoptosis inhibition) to identify context-dependent effects .

Q. How can reaction intermediates be stabilized to improve scalability?

Methodological Answer:

  • Intermediate Instability: The β-nitro styrene intermediate is prone to polymerization.
  • Stabilization Methods:
    • Add 0.1% hydroquinone as a radical inhibitor during nitroalkene synthesis.
    • Store intermediates at –20°C under nitrogen to prevent oxidation .
  • Scale-Up Protocol: Use flow chemistry with residence time <2 min to minimize degradation (yield increases from 65% to 82% at 100g scale).

Q. What analytical techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic Conditions: 0.1M HCl, 37°C: Degradation via decarboxylation (t₁/₂ = 4h).
    • Oxidative Stress: 3% H₂O₂: No significant degradation, confirming resistance to ROS .
  • LC-MS/MS: Detect degradation products (e.g., 4-ethylbenzaldehyde at m/z 135.1).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.